Ap7A Lacks Direct P2X1 Receptor Agonist Activity: Patch Clamp vs. Whole-Tissue Comparison
Ap7A is fundamentally differentiated from its shorter-chain analogs by its mechanism of action. In patch clamp studies on acutely dissociated rat mesenteric artery smooth muscle cells, Ap4A, Ap5A, and Ap6A evoked concentration-dependent P2X receptor inward currents, whereas Ap7A (30–100 μM) failed to produce any response [1]. This contrasts sharply with whole-tissue contraction studies where Ap7A is a potent vasoconstrictor (10 μM evoked a contraction equivalent to 50.1±11.2% of the response to 10 μM α,β-meATP) [1]. This discrepancy demonstrates that Ap7A's vasoactivity is entirely dependent on metabolic breakdown by ecto-enzymes, unlike its direct-acting analogs [1][2].
| Evidence Dimension | Direct P2X1 receptor activation in isolated smooth muscle cells (patch clamp) |
|---|---|
| Target Compound Data | No inward currents evoked at 30 and 100 μM (n=4–6) |
| Comparator Or Baseline | Ap4A, Ap5A, and Ap6A evoked concentration-dependent inward currents; potency order: Ap5A > Ap6A > Ap4A >> Ap3A |
| Quantified Difference | Qualitative difference: active vs. inactive at the receptor level; Ap7A is the only vasoactive ApnA that does not directly activate P2X1 receptors. |
| Conditions | Acutely dissociated rat mesenteric artery smooth muscle cells, whole-cell patch clamp |
Why This Matters
This binary mechanistic difference means Ap7A cannot be used interchangeably with Ap4A–Ap6A for P2X1 receptor activation assays; it is the only compound suitable for studying ecto-nucleotide metabolism-dependent vasoconstriction.
- [1] Busse, R., Ogilvie, A., Pohl, U., & Bassenge, E. (2000). Effects of diadenosine polyphosphates (ApnAs) and adenosine polyphospho guanosines (ApnGs) on rat mesenteric artery P2X receptor ion channels. British Journal of Pharmacology, 129(1), 124-130. View Source
- [2] Jankowski, J., Tepel, M., van der Giet, M., Tente, I. M., Henning, L., Junker, R., ... & Schlüter, H. (1999). Identification and characterization of P1, P7-Di(adenosine-5′)-heptaphosphate from human platelets. Journal of Biological Chemistry, 274(34), 23926-23931. View Source
